Chirality: Intrinsic Optical Purity vs. Achiral Linear Dihydrazides
Tartaric acid dihydrazide (TDH) is derived from L-(+)-tartaric acid and retains the parent molecule's (2R,3R) absolute configuration, imparting stable optical activity. In contrast, adipic acid dihydrazide (ADH), succinic dihydrazide (SDH), and sebacic dihydrazide (SDH-2) are achiral compounds devoid of optical rotation . While a precise specific rotation value for TDH is not uniformly reported across all suppliers, its stereochemical integrity is confirmed by its use as a precursor for optically active macrolides and chiral macrocycles, as demonstrated by Ishmuratov et al., who synthesized enantiomerically pure hydrazide-containing macrolides from L-(+)-TDH, a transformation impossible with achiral dihydrazides [1].
| Evidence Dimension | Optical activity (chirality) |
|---|---|
| Target Compound Data | Chiral; derived from L-(+)-tartaric acid; (2R,3R) configuration confirmed by X-ray crystallography of derived macrocycles |
| Comparator Or Baseline | Adipic acid dihydrazide (ADH), succinic dihydrazide (SDH): achiral; no optical rotation |
| Quantified Difference | Qualitatively distinct capability: enables asymmetric synthesis and chiral recognition; achiral analogs cannot participate in enantioselective transformations |
| Conditions | Structural assignment by single-crystal X-ray diffraction and polarimetry (Ghalit et al., 2012; Ishmuratov et al., 2014) |
Why This Matters
For research groups procuring dihydrazides for asymmetric synthesis, chiral resolution, or enantioselective macrocycle construction, TDH is the only commercially relevant dihydrazide offering intrinsic chirality, eliminating the need for resolution steps that achiral ADH or SDH would require.
- [1] G.Y. Ishmuratov, et al. Synthetic Approaches to Optically Active Macrolides Containing Hydrazide Fragments of L-(+)-Tartaric Acid. Russ. J. Org. Chem. 2014, 50, 1–8. View Source
